Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate
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Overview
Description
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is a chemical compound with the molecular formula C16H21N3O5. It is known for its unique structure, which includes an aminobenzoyl group and a hydrazono group.
Preparation Methods
The synthesis of diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate typically involves the reaction of diethyl 3-oxopentanedioate with 2-aminobenzoylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazono group to an amine.
Scientific Research Applications
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate can be compared with other similar compounds, such as:
Diethyl 3-[2-(2-hydroxybenzoyl)hydrazono]pentanedioate: This compound has a hydroxy group instead of an amino group, which can lead to different chemical and biological properties.
Diethyl 3-[2-(2-methylbenzoyl)hydrazono]pentanedioate:
Diethyl 3-[2-(2-nitrobenzoyl)hydrazono]pentanedioate: The nitro group can introduce different electronic effects, influencing the compound’s behavior in chemical reactions and biological systems
Properties
IUPAC Name |
diethyl 3-[(2-aminobenzoyl)hydrazinylidene]pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-3-23-14(20)9-11(10-15(21)24-4-2)18-19-16(22)12-7-5-6-8-13(12)17/h5-8H,3-4,9-10,17H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSVRZWYSFWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)C1=CC=CC=C1N)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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